molecular formula C11H7N3O2 B13126510 2-(6-Nitroquinolin-2-yl)acetonitrile

2-(6-Nitroquinolin-2-yl)acetonitrile

Cat. No.: B13126510
M. Wt: 213.19 g/mol
InChI Key: POJOTQDVQTYLIS-UHFFFAOYSA-N
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Description

2-(6-Nitroquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C11H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6-position and a nitrile group at the 2-position of the quinoline ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitroquinolin-2-yl)acetonitrile typically involves the nitration of quinoline derivatives followed by the introduction of the nitrile group. One common method includes the reaction of 6-nitroquinoline with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitroquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(6-Aminoquinolin-2-yl)acetonitrile.

    Reduction: 2-(6-Nitroquinolin-2-yl)acetic acid.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(6-Nitroquinolin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Nitroquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Nitroquinolin-5-yl)acetonitrile
  • 2-(6-Nitroquinolin-3-yl)acetonitrile
  • 2-(6-Nitroquinolin-4-yl)acetonitrile

Uniqueness

2-(6-Nitroquinolin-2-yl)acetonitrile is unique due to the specific positioning of the nitro and nitrile groups on the quinoline ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(6-nitroquinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H7N3O2/c12-6-5-9-2-1-8-7-10(14(15)16)3-4-11(8)13-9/h1-4,7H,5H2

InChI Key

POJOTQDVQTYLIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CC#N)C=C1[N+](=O)[O-]

Origin of Product

United States

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